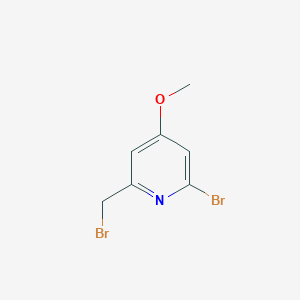
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol: is a chiral organic compound with the molecular formula C13H16O2 . It is characterized by a cyclopentene ring substituted with a benzyloxy methyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Benzyloxy Methylation: The cyclopentene derivative undergoes benzyloxy methylation using benzyl chloride and a base such as sodium hydride.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the double bond or to convert the hydroxyl group to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Benzyl chloride, sodium hydride
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Various substituted cyclopentene derivatives
Applications De Recherche Scientifique
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, and the benzyloxy group can participate in π-π interactions. These interactions influence the compound’s reactivity and its role in different chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol: A diastereomer with different stereochemistry.
Cyclopent-3-en-1-ol: Lacks the benzyloxy methyl group.
Benzyloxycyclopentane: Lacks the double bond and hydroxyl group.
Uniqueness
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol is unique due to its specific stereochemistry and the presence of both a benzyloxy methyl group and a hydroxyl group. This combination of features makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(1S,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m0/s1 |
Clé InChI |
WACMQXMZXZTKIV-STQMWFEESA-N |
SMILES isomérique |
C1C=C[C@H]([C@H]1O)COCC2=CC=CC=C2 |
SMILES canonique |
C1C=CC(C1O)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


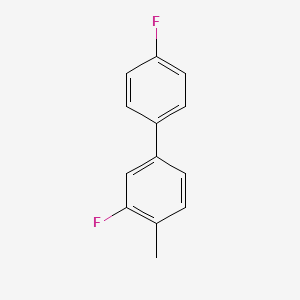
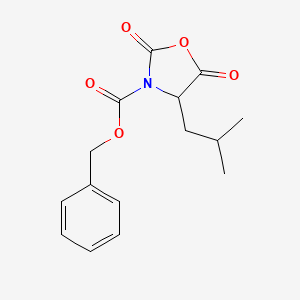
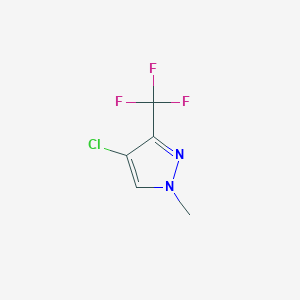

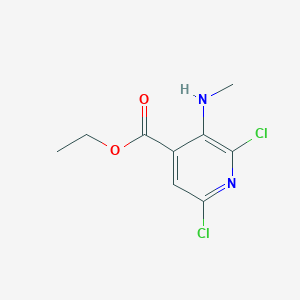
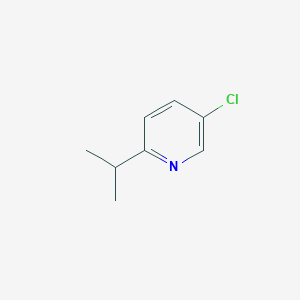

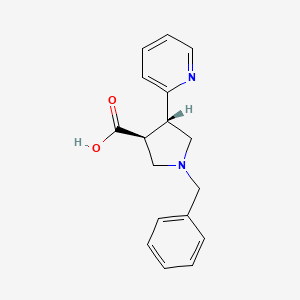
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
![3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)

